molecular formula C19H24ClN5O2 B2372307 N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-52-1

N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2372307
CAS RN: 946249-52-1
M. Wt: 389.88
InChI Key: BEJGWXKNGFJIGR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Screening

Research has been conducted on related compounds with structures similar to N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, focusing on their synthesis and potential biological applications. One study involved the synthesis and biological screening of related piperazine derivatives, particularly their activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds closely related to N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide. For instance, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives were synthesized and showed significant inhibitory activity against various bacterial strains (B. Krishnamurthy, K. Vinaya, D. S. Prasanna, B. Raghava, & K. Rangappa, 2011).

Antitubercular and Antibacterial Activities

Further research highlighted the synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which were found to be more potent agents than the reference drugs Pyrazinamide and Streptomycin in antitubercular and antibacterial screenings (S. Bodige, P. Ravula, K. C. Gulipalli, Srinivas Endoori, P. K. R. Cherukumalli, J. Chandra, & N. Seelam, 2020).

Synthesis and X-ray Structure Characterisation

The synthesis and structural characterisation of novel pyrazole carboxamide derivatives, containing a piperazine moiety similar to the compound , were also investigated. This study confirmed the structure of these derivatives through X-ray crystal analysis, which is crucial for understanding their potential applications (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Capillary Electrophoresis for Related Compounds

Another significant study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide. This method is essential for quality control in pharmaceutical contexts (Lei Ye, Yifei Huang, Jian Li, Guangya Xiang, & Li Xu, 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,13H,3,8-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJGWXKNGFJIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

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